molecular formula C11H11BrO2 B8700222 1-(3-Bromobenzyl)cyclopropane-1-carboxylic acid

1-(3-Bromobenzyl)cyclopropane-1-carboxylic acid

Cat. No.: B8700222
M. Wt: 255.11 g/mol
InChI Key: WQGOFLYWENXSTG-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 g/mol This compound features a cyclopropane ring attached to a carboxylic acid group and a benzyl group substituted with a bromine atom at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromobenzyl)cyclopropane-1-carboxylic acid can be synthesized through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in-stock or on a backordered basis, ensuring a consistent supply for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromobenzyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of benzylcyclopropane-1-carboxylic acid.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of benzylcyclopropane-1-carboxylic acid.

    Substitution: Formation of substituted benzylcyclopropane-1-carboxylic acids with various functional groups.

Scientific Research Applications

1-(3-Bromobenzyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Potential use in studying the effects of cyclopropane-containing compounds on biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The bromine atom and the cyclopropane ring play crucial roles in its reactivity and interactions. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

1-(3-Bromobenzyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Bromobenzyl)cyclopropane-1-carboxylic acid: Similar structure but with the bromine atom at the para position.

    1-(3-Chlorobenzyl)cyclopropane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Methylbenzyl)cyclopropane-1-carboxylic acid: Similar structure but with a methyl group instead of bromine.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H11BrO2/c12-9-3-1-2-8(6-9)7-11(4-5-11)10(13)14/h1-3,6H,4-5,7H2,(H,13,14)

InChI Key

WQGOFLYWENXSTG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC(=CC=C2)Br)C(=O)O

Origin of Product

United States

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